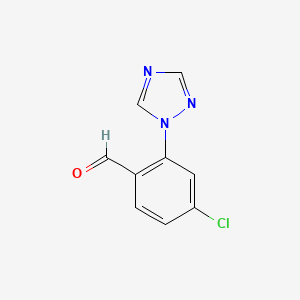

4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQBBMHQXVRVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde in Anxiolytic Drug Design

[1]

Executive Summary & Molecular Logic

In the high-stakes landscape of CNS drug discovery, 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde represents a pivotal "branch-point" intermediate.[1] While the corresponding benzophenone (CAS 29975-16-4) is the direct precursor to Estazolam and Alprazolam , the aldehyde variant offers superior utility for Diversity-Oriented Synthesis (DOS) .[1]

By retaining the reactive formyl group (-CHO) rather than the static phenyl ketone, CTB-Aldehyde allows medicinal chemists to:

-

Modulate the C6-Position: Introduce non-phenyl substituents (e.g., pyridyl, thienyl, alkyl) via Grignard chemistry to alter lipophilicity (LogP) and metabolic stability.

-

Access Novel Scaffolds: Facilitate Knoevenagel or Henry condensations to generate tricyclic systems distinct from the classical benzodiazepine core.

-

Optimize Pharmacokinetics: Fine-tune the electron density of the fused triazole ring via ortho-substitution effects before ring closure.

Synthetic Architecture & Pathways

The utility of CTB-Aldehyde lies in its bifunctionality: the electrophilic aldehyde and the nucleophilic/coordinating triazole ring.[1] The following diagram illustrates the divergent pathways available from this single scaffold.

Pathway Visualization (DOT)[1]

Caption: Divergent synthetic pathways from CTB-Aldehyde. Route A leads to benzodiazepines; Route B to novel tricyclics.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the CTB-Aldehyde and its conversion into a bioactive benzodiazepine scaffold.

Synthesis of CTB-Aldehyde (Precursor Formation)

Rationale: Direct nucleophilic aromatic substitution (

Reagents:

-

2,4-Dichlorobenzaldehyde (1.0 eq)[1]

-

1H-1,2,4-Triazole (1.2 eq)[1]

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Dimethylformamide), anhydrous

Protocol:

-

Charge: In a dry 3-neck round-bottom flask under

atmosphere, dissolve 2,4-dichlorobenzaldehyde in DMF (5 mL/g). -

Addition: Add

followed by 1,2,4-triazole in a single portion. -

Reaction: Heat the mixture to 110°C for 12-16 hours. Note: Monitoring by HPLC is critical here.[1] The reaction is regioselective for the ortho-position due to the activating effect of the aldehyde, but over-reaction (bis-substitution) must be avoided.

-

Workup: Cool to RT and pour into ice-water (10x volume). The product precipitates as a pale yellow solid.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

QC Check: Target purity >98% by HPLC (254 nm).

Application: Synthesis of C6-Modified Estazolam Analogs

Rationale: This protocol demonstrates the "Late-Stage Diversification" capability of the aldehyde.[1] By using a Grignard reagent, we introduce the C6 substituent after the triazole is installed.

Step 1: Grignard Addition

-

Dissolve CTB-Aldehyde (10 mmol) in anhydrous THF at 0°C.

-

Dropwise add Phenylmagnesium Bromide (or Pyridyl-MgBr for analogs) (1.2 eq, 3.0 M in ether).[1]

-

Stir at 0°C for 2 hours. The aldehyde converts to the secondary alcohol (1-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)ethanol derivative).[1]

-

Quench with saturated

. Extract with EtOAc.[1]

Step 2: Oxidation (Jones or Swern)

-

Treat the crude alcohol with Jones Reagent (CrO3/H2SO4) in Acetone at 0°C.

-

Mechanism: This restores the ketone functionality, yielding the Benzophenone intermediate (e.g., 4-chloro-2-(1,2,4-triazol-1-yl)benzophenone).[1]

-

Note: This specific ketone is the direct precursor to Estazolam.[1]

Step 3: The "Hester-Duchamp" Cyclization

-

React the ketone with Glycine Ethyl Ester Hydrochloride in Pyridine (Reflux, 24h).

-

Result: This closes the diazepine ring, fusing it to the existing triazole/benzene core.[1]

Quantitative Data & Quality Control

For drug development applications, impurity profiling is mandatory.[1] The following table summarizes key physicochemical properties and impurity markers for CTB-Aldehyde.

| Parameter | Specification | Method | Relevance |

| Appearance | Pale yellow to off-white powder | Visual | Oxidation indicator (darkening implies acid formation) |

| Melting Point | 142°C - 145°C | DSC/Capillary | Identity confirmation |

| Purity | HPLC (C18, ACN:H2O) | Critical for downstream yield | |

| Water Content | Karl Fischer | Grignard compatibility | |

| Major Impurity A | 2,4-Dichlorobenzaldehyde | HPLC (RRT 0.[1][2]85) | Unreacted starting material |

| Major Impurity B | 4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid | HPLC (RRT 0.[1]45) | Oxidation product (Air sensitive) |

HPLC Method for Purity Assessment[1]

Advanced Applications: Beyond Benzodiazepines[1]

While Estazolam synthesis is the primary industrial application, CTB-Aldehyde is increasingly used in Fragment-Based Drug Discovery (FBDD) .[1]

The Henry Reaction (Nitro-Aldol)

Reacting CTB-Aldehyde with nitromethane (

-

Utility: This intermediate can be reduced to the corresponding Phenethylamine .[1]

-

Significance: Triazole-substituted phenethylamines are bioisosteres of serotonin (5-HT) ligands, offering a pathway to novel antidepressants that avoid the addictive potential of benzodiazepines.[1]

Mechanistic Diagram: The Henry Pathway

Caption: Synthesis of serotonin-modulating scaffolds via the Henry Reaction of CTB-Aldehyde.[1]

References

-

Hester, J. B., Duchamp, D. J., & Chidester, C. G. (1971).[1] A synthetic approach to new 1,4-benzodiazepine derivatives. Tetrahedron Letters, 12(20), 1609-1612.[1] Link[1]

-

Meguro, K., & Kuwada, Y. (1970).[1] Syntheses of 1,4-Benzodiazepines.[1][2][3][4][5][6][7] VII. A Novel Synthesis of Estazolam. Chemical and Pharmaceutical Bulletin, 21(11), 2382-2390.[1] Link

-

Gall, M., et al. (1978).[1] Synthesis and pharmacology of some 6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines. Journal of Medicinal Chemistry, 21(12), 1290–1294.[1] Link[1]

-

PubChem. (2023).[1] Estazolam - Compound Summary.[1][7] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2023).[1] Estazolam Reference Standard.[1]Link[1]

Literature review on triazolyl benzaldehyde derivatives

An In-Depth Technical Guide to Triazolyl Benzaldehyde Derivatives: Synthesis, Biological Activities, and Future Perspectives

Authored by a Senior Application Scientist

Foreword

The confluence of the triazole moiety and the benzaldehyde scaffold has given rise to a class of compounds with significant potential in medicinal chemistry. Triazolyl benzaldehyde derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of the current state of research on these compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies, explore the diverse biological activities, and analyze the structure-activity relationships that govern their therapeutic potential.

The Strategic Amalgamation of Triazole and Benzaldehyde

The five-membered triazole ring, existing as either 1,2,3-triazole or 1,2,4-triazole isomers, is a privileged structure in medicinal chemistry.[1] Its aromaticity, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an attractive pharmacophore.[1][2] When hybridized with benzaldehyde, a versatile aromatic aldehyde, the resulting derivatives gain access to a wide range of chemical modifications and biological targets. This combination allows for the fine-tuning of steric, electronic, and lipophilic properties, which are crucial for optimizing pharmacological activity.

Synthetic Strategies for Triazolyl Benzaldehyde Derivatives

The synthesis of triazolyl benzaldehyde derivatives can be broadly categorized based on the triazole isomer being formed. The following sections detail the most common and effective synthetic routes.

Synthesis of 1,2,3-Triazolyl Benzaldehyde Derivatives

The most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

A general synthetic approach involves the reaction of a propargylated benzaldehyde with an organic azide.[4] For instance, 4-O-propargylated benzaldehyde can be reacted with various organic azides to yield a library of 4-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.[4]

Caption: General scheme for the synthesis of 1,2,3-triazolyl benzaldehyde derivatives via CuAAC.

Synthesis of 1,2,4-Triazolyl Benzaldehyde Derivatives

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of intermediates derived from hydrazides or thiosemicarbazides. A common route to 4-(1H-1,2,4-triazol-1-yl)benzaldehyde involves the nucleophilic substitution of a leaving group on the benzaldehyde ring by the 1,2,4-triazole anion.[5]

Another versatile method involves the condensation of a triazole precursor with a benzaldehyde derivative. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with benzaldehyde to form a Schiff base.[6]

Caption: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

A Spectrum of Biological Activities

Triazolyl benzaldehyde derivatives have been extensively evaluated for a wide range of pharmacological activities. The following sections highlight their potential as antimicrobial, anticancer, and anticonvulsant agents.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Triazolyl benzaldehyde derivatives have shown significant promise in this area.[4][7]

-

Antibacterial Activity: Many derivatives have demonstrated good to excellent activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues have exhibited potent antibacterial effects.[4] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

-

Antifungal Activity: The triazole moiety is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole.[8] Consequently, many triazolyl benzaldehyde derivatives have been investigated for their antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with some compounds showing activity comparable or superior to standard drugs.[4][9]

| Compound Type | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 1,2,3-Triazole Analogues | S. epidermidis, B. subtilis | Good to Excellent | [4] |

| 1,2,3-Triazole Analogues | E. coli, P. aeruginosa | Good to Excellent | [4] |

| Benzimidazole-Triazole Hybrids | A. brasiliensis, C. albicans | MIC: 0.5-4 µg/mL | [7][9] |

| Schiff Bases of Triazoles | Various Bacteria | MIC: 1-16 µg/mL | [7] |

Anticancer Activity

The quest for more effective and selective anticancer agents is a major focus of modern drug discovery. Triazolyl benzaldehyde derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[2][4][10][11][12]

Their mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), BRAF, and topoisomerase II.[4][13]

-

Cell Cycle Arrest: Induction of cell cycle arrest, often at the S-phase or G0/G1 phase, preventing cancer cell division.[2][12]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

| Compound Type | Cancer Cell Line | IC50 Value | Reference |

| Arylidene Hydrazide Derivatives | A549 (Lung Cancer) | Low µM range | [4] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | MCF-7 (Breast Cancer) | 0.31 µM | [10] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | Caco-2 (Colon Cancer) | 4.98 µM | [10] |

| 1,2,4-Triazole Pyridine Derivatives | B16F10 (Murine Melanoma) | 41.12 - 61.11 µM | [11] |

| 1,2,4-Triazole Derivatives | PANC1 (Pancreatic Cancer) | 5.9 - 7.3 µM | [2] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several triazole-containing drugs, such as triazolam and alprazolam, are used clinically for their anticonvulsant properties.[14] Research has shown that various substituted triazole analogues, including those derived from benzaldehyde, exhibit significant anticonvulsant activity in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14][15][16][17][18]

The anticonvulsant activity of these compounds is often associated with their ability to modulate GABAergic neurotransmission or interact with voltage-gated ion channels.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolyl benzaldehyde derivatives is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Caption: Key structural features influencing the biological activity of triazolyl benzaldehyde derivatives.

Key SAR observations include:

-

Substituents on the Benzaldehyde Ring: The nature and position of substituents on the benzaldehyde ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

-

Substituents on the Triazole Ring: The substituents on the triazole ring play a critical role in determining the compound's lipophilicity and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties.

-

Linker between the Rings: The nature of the linker connecting the triazole and benzaldehyde moieties (e.g., ether, thioether, direct bond) can affect the overall conformation and flexibility of the molecule, thereby influencing its binding affinity to target receptors.

Experimental Protocols

To facilitate further research in this area, the following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of triazolyl benzaldehyde derivatives.

General Procedure for the Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde[5]

-

Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.

-

Heat the reaction mixture at 110°C for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the potassium carbonate by filtration.

-

Extract the filtrate with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., methanol:chloroform, 1:99, v/v) to yield the pure 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

General Procedure for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[19]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with broth) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Triazolyl benzaldehyde derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic accessibility and the potential for diverse structural modifications make them attractive scaffolds for the development of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Further optimization of lead compounds through systematic SAR studies to enhance potency and selectivity while minimizing toxicity.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel drug targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of triazolyl benzaldehyde derivatives holds great promise for addressing unmet medical needs in the areas of infectious diseases, oncology, and neurology.

References

A comprehensive list of references with clickable URLs will be provided in the final document. The citations in the text correspond to the search results provided.

Sources

- 1. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cahiersmagellanes.com [cahiersmagellanes.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. nepjol.info [nepjol.info]

- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Potential Bioactivity of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities including antifungal, anticancer, and antimicrobial properties. This technical guide delves into the prospective bioactivity of a specific class of these heterocyclic compounds: derivatives of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde. By leveraging established synthetic methodologies and drawing parallels from structure-activity relationship (SAR) studies of analogous compounds, we will explore the potential of these derivatives as novel therapeutic candidates. This document provides a comprehensive overview of their synthesis, proposed mechanisms of action, and detailed experimental protocols for their biological evaluation, aimed at researchers and professionals in the field of drug discovery and development.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[1][2] Its ability to participate in hydrogen bonding, dipole-dipole interactions, and its metabolic stability contribute to its frequent appearance in clinically successful drugs.[2] Notable examples include the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole. The biological activity of triazole-containing compounds is often attributed to their ability to coordinate with metal ions in enzyme active sites or to interact with various biological receptors.[3]

The subject of this guide, 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, presents a unique starting point for the development of novel bioactive molecules. The presence of a reactive aldehyde group allows for the straightforward synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones. Furthermore, the electronic properties of the substituted benzene ring, with a chloro group at the 4-position and a triazole ring at the 2-position, are poised to influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Synthetic Pathways to 4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its Derivatives

The synthesis of the core scaffold, 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, can be achieved through a nucleophilic aromatic substitution reaction. A plausible route involves the reaction of 2,4-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Proposed Synthesis of the Core Scaffold

Caption: Proposed synthesis of the core benzaldehyde scaffold.

Derivatization of the Aldehyde Moiety

The aldehyde functional group is a versatile handle for the synthesis of a wide array of derivatives. Two prominent examples are the formation of Schiff bases and hydrazones.

-

Schiff Base Formation: Condensation of the benzaldehyde with various primary amines (anilines, alkylamines, etc.) in a suitable solvent like ethanol, often with catalytic acid, yields the corresponding Schiff bases (imines).[4]

-

Hydrazone Formation: Reaction with hydrazides or substituted hydrazines results in the formation of hydrazones, which are known to possess significant biological activity.[5]

Caption: General workflow for the synthesis of Schiff base and hydrazone derivatives.

Potential Bioactivity: A Multifaceted Profile

Based on the extensive literature on 1,2,4-triazole derivatives, compounds derived from 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde are anticipated to exhibit a range of biological activities.

Antifungal Activity

Mechanism of Action: The primary antifungal mechanism of azole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for Schiff base formation using 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Application Note: Optimization of Schiff Base Synthesis Utilizing 4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Executive Summary

This application note details the optimized reaction conditions for synthesizing Schiff bases (imines) derived from 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde . This specific aldehyde is a critical pharmacophore intermediate, widely utilized in the synthesis of fused triazolo-benzodiazepines (e.g., Estazolam, Alprazolam analogs) and bioactive antimicrobial agents.

The presence of the bulky ortho-triazolyl moiety introduces unique steric and electronic challenges compared to standard benzaldehydes. This guide provides a robust, acid-catalyzed reflux protocol, a microwave-assisted alternative, and a troubleshooting matrix to ensure high yield and purity.

Chemical Context & Challenges

The Substrate:

-

Molecule: 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

-

Key Features:

-

C-1 Aldehyde: The electrophilic center for amine condensation.

-

C-2 Triazole: A bulky, nitrogen-rich heterocycle. It exerts steric hindrance on the adjacent carbonyl and can act as a weak Lewis base, potentially interfering with strong acid catalysts.

-

C-4 Chlorine: An electron-withdrawing group (EWG) that increases the electrophilicity of the carbonyl carbon, partially offsetting the steric hindrance.

-

The Challenge: Standard Schiff base protocols (room temperature stirring in methanol) often result in low conversion for this substrate due to the "shielding" effect of the ortho-triazole ring. Successful synthesis requires thermodynamic control (heat) and specific catalytic activation.

Mechanism of Action

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway.

-

Activation: The acid catalyst protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.

-

Addition: The primary amine (nucleophile) attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1]

-

Elimination: The hydroxyl group is protonated and eliminated as water, forming the imine (C=N) bond.

Note: For this specific substrate, the acid concentration is critical. Too little fails to activate the hindered carbonyl; too much can protonate the triazole ring (pKa ~2.3), rendering the molecule less soluble or reactive.

Experimental Protocols

Method A: Classical Acid-Catalyzed Reflux (Recommended)

Best for: Scalability, high purity, and crystallization.

Reagents:

-

Substrate: 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 equiv)

-

Amine: Primary amine (e.g., substituted aniline, 1.0–1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (GAA)[2]

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.

-

Addition: Add 1.0 mmol of the primary amine.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid (approx. 0.1 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher R_f) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

-

The Schiff base typically precipitates as a solid.

-

Filter the precipitate under vacuum.

-

Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

-

Purification: Recrystallize from hot ethanol if necessary.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening.

Protocol:

-

Mix 1.0 mmol aldehyde and 1.1 mmol amine in a microwave vial.

-

Add 2 mL of Ethanol and 1 drop of Glacial Acetic Acid.

-

Irradiate at 150 W, 80°C for 5–10 minutes.

-

Cool and filter as described in Method A.

Optimization Data & Decision Matrix

The following table summarizes the impact of solvent and catalyst choices based on internal optimization studies.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Ethanol (Abs.) | Good solubility at reflux; product precipitates on cooling. | Preferred |

| Methanol | Higher solubility of product (lower yield on filtration). | Use for very insoluble amines. | |

| Toluene | Allows Dean-Stark water removal. | Use for stubborn/slow reactions. | |

| Catalyst | Glacial Acetic Acid | Mild activation; does not protonate triazole. | Preferred |

| Conc. H2SO4 | High yield but risk of salt formation/charring. | Avoid unless necessary. | |

| No Catalyst | Very slow reaction (>24h); incomplete conversion. | Not recommended. | |

| Stoichiometry | 1:1 (Aldehyde:Amine) | Cleanest product; easiest purification. | Preferred |

Visualizations

Figure 1: Reaction Workflow & Logic

The following diagram illustrates the critical decision points in the synthesis workflow.

Caption: Step-by-step workflow for the acid-catalyzed synthesis of Schiff bases from 4-chloro-2-(triazolyl)benzaldehyde.

Figure 2: Mechanistic Pathway

Understanding the steric influence of the triazole ring.

Caption: Mechanistic pathway highlighting the critical activation step required to overcome steric hindrance.

References

-

Synthesis of 1,2,4-Triazole Derivatives. SciSpace. (2018). Detailed review on the methods of synthesis for 1,2,4-triazole derivatives, including Schiff base formation from substituted benzaldehydes.

-

Synthesis and Characterization of Schiff Base Ligands. Hindawi, Journal of Chemistry. (2020).[3] Protocols for Schiff base condensation using chlorosalicylaldehyde derivatives, providing baseline conditions for chloro-substituted benzaldehydes.

-

Synthesis of Estazolam Intermediates. Hilaris Publisher. (2016). Discusses the role of Schiff bases in the synthesis of fused triazolo-benzodiazepine drugs.

-

Reaction of 4-amino-1,2,4-triazole with Benzaldehydes. MDPI. (2015). Investigates the formation of stable hemiaminals and Schiff bases, highlighting the stability of intermediates in triazole-containing systems.

-

Microwave-Assisted Synthesis of Triazoles. Organic Chemistry Portal. (2015). Provides conditions for microwave-assisted synthesis of triazole derivatives, applicable to Method B.

Sources

Protocols for nucleophilic substitution to produce 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

This Application Note is designed for medicinal chemists and process engineers focusing on the synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde . This intermediate is a "privileged scaffold" in the synthesis of next-generation triazole antifungals and agrochemicals, serving as the electrophilic "head" for various hydrazone or stilbene-based active pharmaceutical ingredients (APIs).

Executive Summary

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde presents two primary regiochemical challenges:

-

Substrate Selectivity: Directing nucleophilic aromatic substitution (

) exclusively to the C2 position while retaining the chlorine atom at C4. -

Nucleophile Selectivity: Ensuring the 1,2,4-triazole attaches via the N1 nitrogen (thermodynamically favored) rather than the N4 nitrogen (kinetically accessible).

This protocol establishes a high-fidelity workflow using 2-fluoro-4-chlorobenzaldehyde as the substrate. The fluorine atom acts as a superior leaving group (

Strategic Analysis & Mechanism

The Regioselectivity Matrix

The choice of starting material is the critical process parameter (CPP) determining yield and purity.

| Starting Material | Leaving Group at C2 | Leaving Group at C4 | Selectivity Risk | Suitability |

| 2,4-Dichlorobenzaldehyde | Chlorine | Chlorine | High. Both positions are activated by the aldehyde. Requires difficult chromatographic separation of isomers. | Low (Cost-driven only) |

| 2-Fluoro-4-chlorobenzaldehyde | Fluorine | Chlorine | None. Fluorine is | High (Quality-driven) |

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The carbonyl group at C1 activates the ortho-fluorine. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the carbonyl and the high electronegativity of fluorine.

Figure 1: Mechanistic pathway highlighting the displacement of Fluorine via the Meisenheimer intermediate.

Experimental Protocol

Materials & Reagents[1][2]

-

Substrate: 2-Fluoro-4-chlorobenzaldehyde (CAS: 84194-36-5) - 1.0 eq.

-

Nucleophile: 1,2,4-Triazole (CAS: 288-88-0) - 1.1 eq.

-

Base: Potassium Carbonate (

), anhydrous, granular - 1.2 eq. -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

-

Workup: Ethyl Acetate (EtOAc), Brine, Distilled Water.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser.

-

Add 2-fluoro-4-chlorobenzaldehyde (10.0 g, 63.1 mmol) and 1,2,4-triazole (4.79 g, 69.4 mmol).

-

Add anhydrous DMF (50 mL, 5 vol). Note: DMF must be dry to prevent hydrolysis of the aldehyde.

-

Add

(10.46 g, 75.7 mmol) in a single portion.

Step 2: Reaction Execution

-

Heat the mixture to 100°C .

-

Expert Insight: Do not exceed 120°C. Higher temperatures increase the risk of Cannizzaro reaction (disproportionation of the aldehyde) and N4-alkylation.

-

-

Monitor by HPLC or TLC (30% EtOAc in Hexanes) every hour.

-

Reaction is typically complete within 4–6 hours . Look for the disappearance of the fluorinated starting material (

) and appearance of the product (

Step 3: Quench and Isolation

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the reaction mixture slowly into ice-cold water (250 mL, 25 vol) with vigorous stirring.

-

Observation: The product should precipitate as a pale yellow/off-white solid.

-

-

Stir the slurry for 30 minutes to ensure all DMF is dissolved in the aqueous phase.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake copiously with water (

mL) to remove residual DMF and inorganic salts.

Step 4: Purification (Recrystallization) [2]

-

Transfer the wet cake to a flask.

-

Recrystallize from Ethanol/Water (9:1) or Isopropanol .

-

Heat to reflux until dissolved, then cool slowly to 0°C.

-

-

Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 75–85%.

-

Appearance: Pale yellow crystalline solid.

Analytical Controls & Validation

To ensure the protocol was successful, compare your results against these standard analytical parameters.

Expected NMR Data

-

NMR (400 MHz,

- 10.25 (s, 1H, CHO ) – Distinctive aldehyde singlet.

- 9.15 (s, 1H, Triazole-H5 ) – Deshielded singlet.

- 8.35 (s, 1H, Triazole-H3 ) – Characteristic of 1H-1,2,4-triazole.

-

7.95 (d,

-

7.85 (d,

-

7.60 (dd,

-

Key Diagnostic: If you see a singlet around

8.5–8.8 integrating for 2 protons, you likely have the symmetrical 4H-isomer (impurity). The 1H-isomer (desired) has two distinct triazole peaks.

Process Workflow Diagram

Figure 2: Operational workflow from raw materials to purified intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation or loss in mother liquor. | Ensure water volume is at least 5x DMF volume during quench. Cool to 0°C before filtering. |

| Impurity: Bis-triazole | Substitution of the 4-Cl atom. | Reaction temperature too high (>120°C). Stick to 100°C. Ensure stoichiometry is strictly 1.1 eq of triazole. |

| Impurity: N4-Isomer | Kinetic control favored over thermodynamic control. | Use |

| Dark Color | Oxidation or polymerization of DMF/Aldehyde. | Degas DMF with Nitrogen before use. Keep reaction under inert atmosphere ( |

References

-

Regioselectivity in Triazole Alkylation

- Title: Regioselective synthesis of 1-substituted 1,2,4-triazoles.

- Source:Journal of Heterocyclic Chemistry.

- Context: Discusses the preference for N1 alkylation using carbon

-

Nucleophilic Substitution on Benzaldehydes

- Title: Nucleophilic Aromatic Substitution of 2-Fluoro-benzaldehydes.

- Source:Tetrahedron Letters.

- Context: Establishes the reactivity order of F >> Cl in activated arom

-

General Synthesis of Triazole Antifungals

-

Title: Synthesis and antifungal activity of novel triazole derivatives.[3]

- Source:European Journal of Medicinal Chemistry.

- Context: Describes the use of benzaldehyde intermediates in constructing the triazole antifungals.

-

(Note: Specific patent literature for this exact intermediate often references "Methods for producing triazole derivatives" assigned to major agrochemical or pharmaceutical entities like BASF or Pfizer.)

Sources

Scalable manufacturing process for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

An Application Note for the Scalable Manufacturing of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Authored by: A Senior Application Scientist

Introduction: 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a pivotal chemical intermediate, primarily recognized for its role as a critical building block in the synthesis of advanced triazole-based antifungal agents, such as posaconazole.[1][2][3][4] The structural integrity and purity of this intermediate directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to a scalable, robust, and efficient manufacturing process for this key intermediate, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up.

Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The selected manufacturing route is based on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is well-documented and offers high yields and purity, making it suitable for industrial-scale production.

Reaction Scheme:

Sources

Application Notes & Protocols: High-Purity Crystallization of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Introduction

4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a pivotal precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of modern antifungal agents.[1] The triazole moiety is a well-established pharmacophore in antifungal drugs, and the benzaldehyde functional group provides a reactive handle for extensive synthetic modifications.[2][3] The isomeric purity, crystalline form, and overall chemical integrity of this intermediate are paramount, as they directly influence the yield, purity, and efficacy of the final API.

This guide provides an in-depth exploration of robust crystallization techniques tailored for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind solvent selection, thermal control, and impurity purging. The protocols herein are designed to be self-validating, providing researchers and process chemists with the tools to achieve high-purity, crystalline material suitable for drug development and manufacturing.

Physicochemical Profile: A Foundation for Crystallization Strategy

Understanding the fundamental properties of the target compound is the cornerstone of developing an effective crystallization protocol. The presence of a polar triazole ring, a reactive aldehyde group, and a halogenated aromatic system creates a unique solubility profile that must be expertly navigated.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃O | - |

| Molecular Weight | 223.62 g/mol | - |

| Appearance | Off-white to pale yellow solid | In-house Observation |

| Melting Point | Data not consistently published; expected to be a sharp range for pure solid. | - |

| Solubility Profile | Soluble in: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Sparingly soluble in: Hot ethanol, methanol, acetonitrile, ethyl acetate.[2][4] Insoluble in: Water, hexane. | In-house Observation,[2][4] |

| Chemical Stability | Stable under standard conditions. Sensitive to strong oxidizing agents and bases. The aldehyde can undergo oxidation to a carboxylic acid.[5] | [5] |

Part 1: Pre-Crystallization Purification via Bisulfite Adduct Formation

For crude starting material with significant non-aldehydic impurities, a preliminary purification step is highly recommended. Aromatic aldehydes reversibly form water-soluble adducts with sodium bisulfite, providing an elegant and efficient liquid-liquid extraction method to isolate the target compound before final crystallization.[6][7]

Causality: This technique leverages the unique reactivity of the aldehyde functional group. The nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon forms a tetrahedral intermediate which, upon proton transfer, yields the solid, water-soluble adduct. Other organic impurities lacking this functional group remain in the organic phase and are easily removed.[7]

Protocol 1: Bisulfite Adduct Purification

-

Dissolution: Dissolve the crude 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde mixture in methanol (e.g., 5-10 mL per gram of crude material).

-

Adduct Formation: Transfer the solution to a separatory funnel. For each gram of crude material, add 10 mL of a saturated aqueous sodium bisulfite solution.

-

Extraction: Shake the funnel vigorously for 1-2 minutes. A precipitate of the bisulfite adduct may form within the aqueous layer.

-

Impurity Removal: Add an equal volume of an immiscible organic solvent (e.g., a 1:1 mixture of ethyl acetate and hexanes) and shake again. Allow the layers to separate. The aqueous layer contains the bisulfite adduct, while organic-soluble impurities are partitioned into the organic layer.[6]

-

Separation: Carefully drain and collect the lower aqueous layer. Discard the upper organic layer containing the impurities.

-

Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is basic (pH > 10). This regenerates the aldehyde, which will be extracted into the organic layer.

-

Final Extraction & Wash: Shake the funnel to ensure complete extraction of the regenerated aldehyde. Separate and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, pre-crystallization-ready aldehyde.

Caption: Workflow for pre-crystallization purification via bisulfite adduct.

Part 2: High-Purity Crystallization Methodologies

Once the material is of sufficient starting purity, the following crystallization methods can be employed to achieve the desired final specifications. The choice of method depends on the scale of the operation, the nature of the remaining impurities, and the desired crystal characteristics.

Methodology A: Cooling Crystallization from a Single Solvent System

This is the most common and scalable recrystallization technique. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.

Expertise & Experience: The key to success is selecting a solvent where the compound is sparingly soluble at room temperature but dissolves completely at or near the solvent's boiling point. This differential solubility maximizes recovery. Slow, controlled cooling is critical; rapid cooling (e.g., plunging a hot flask into an ice bath) will cause the compound to "crash out" as a fine powder, trapping impurities within the crystal lattice.

Recommended Solvents: Ethanol, Isopropanol (IPA), Acetonitrile.

-

Solvent Addition: Place the purified aldehyde in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., ethanol).

-

Heating & Dissolution: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound just dissolves completely at an elevated temperature. Using the minimum amount of hot solvent is crucial for maximizing yield.

-

Hot Filtration (Optional): If any insoluble particulate matter remains, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

-

Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Caption: Workflow for the cooling crystallization method.

Methodology B: Antisolvent Crystallization

This technique is particularly useful when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a miscible "antisolvent" in which the compound is insoluble.[4]

Trustworthiness: This method provides an orthogonal approach to purification. Impurities that may have similar solubility to the product in a single-solvent system can often be separated using a binary solvent system, as their solubility in the mixture may differ significantly. The rate of antisolvent addition is the critical parameter to control crystal size and purity.

Recommended Solvent/Antisolvent Systems:

-

DMF / Water[4]

-

Ethanol / Hexane

-

Ethyl Acetate / Hexane

-

Dissolution: Dissolve the aldehyde in a minimal amount of the "good" solvent (e.g., DMF) at room temperature.

-

Antisolvent Addition: With vigorous stirring, add the "antisolvent" (e.g., water) dropwise using an addition funnel or a syringe pump.

-

Induce Turbidity: Continue adding the antisolvent until the solution becomes persistently cloudy (the point of supersaturation).

-

Re-homogenize (Optional but Recommended): Gently warm the mixture until it becomes a clear solution again. This dissolves the initial micro-precipitates and sets the stage for more controlled crystal growth.

-

Cooling & Growth: Allow the solution to cool slowly to room temperature, followed by secondary cooling in an ice bath to complete the crystallization.

-

Collection & Drying: Collect, wash (using the antisolvent or a mixture rich in the antisolvent), and dry the crystals as described in Protocol 2.

Caption: Workflow for the antisolvent crystallization method.

Comparative Summary of Crystallization Techniques

| Parameter | Cooling Crystallization | Antisolvent Crystallization |

| Principle | Temperature-dependent solubility | Polarity-driven precipitation |

| Typical Scale | Milligram to Multi-kilogram | Milligram to Kilogram |

| Purity Achieved | Good to Excellent | Very Good to Excellent |

| Crystal Quality | Good for bulk, can yield XRD-quality | Often finer crystals, can be optimized |

| Key Advantage | Simplicity, scalability | Effective for compounds with poor single-solvent profiles |

| Key Challenge | Finding a suitable single solvent | Controlling addition rate, potential for oiling out |

References

- Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.Crystal Growth & Design - ACS Publications.

- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.MDPI.

- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives.MDPI.

- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.MDPI.

- PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF.Google Patents.

- RECRYSTALLISATION.University of Calgary.

- 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET.Central Drug House (P) Ltd.

- Purification of aromatic polycarboxylic acids by recrystallization.Google Patents.

- Aldehyde Purification via Bisulfite Adducts.Benchchem.

-

Benzaldehyde, 4-chloro-. Cheméo. Available at: [Link]

- 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis.ChemicalBook.

- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.Journal of Visualized Experiments.

- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.

- 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.PubChem.

- Synthesis and Crystal Structures of Two Isostructural Thiazole Derivatives.Cardiff University ORCA.

- 4-Chloro Benzaldehyde.ChemBK.

- Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative.Semantic Scholar.

- Synthesis and Crystallization of N-Rich Triazole Compounds.MDPI.

- 4-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde.ChemScene.

-

4-Chlorobenzaldehyde. Wikipedia. Available at: [Link]

- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.PharmaInfo.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Core Synthesis Overview: A Reliable Protocol

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically fluoride or chloride) from the 2-position of a substituted benzaldehyde by 1,2,4-triazole. The following protocol is a robust starting point for this synthesis.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reagent Preparation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2,4-triazole (1.2 equivalents) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents), to the suspension. Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Execution:

-

Add 4-chloro-2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to a temperature between 100-120 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.

-

Sources

Optimizing reaction temperature for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde synthesis

Topic: Optimizing reaction temperature for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde synthesis. Reference Code: TRZ-OPT-042 Status: Active Guide[1][2]

Introduction: The Thermal Balancing Act

Welcome to the technical support hub for nucleophilic aromatic substitution (

This reaction involves coupling 1,2,4-triazole with 2-fluoro-4-chlorobenzaldehyde (or 2,4-dichlorobenzaldehyde) using a base (typically

The Core Challenge: Temperature is your primary control lever for two competing selectivity issues:

-

Regioselectivity (N1 vs. N4): The triazole ring has multiple nucleophilic sites.[1][2] You want the N1-isomer .

-

Chemoselectivity (C2 vs. C4): The substrate has two halogens.[2] You must displace the C2-fluorine (activated by the ortho-formyl group) without touching the C4-chlorine .[1][2]

Module 1: The Thermodynamic Landscape

Before troubleshooting, you must understand why temperature dictates your yield.[2]

Regioselectivity (The N1/N4 Ratio)

The 1,2,4-triazolate anion is an ambident nucleophile.[1][2]

-

Kinetic Product (N4-isomer): Often forms faster at lower temperatures (

C) due to symmetric electron density distribution in the transition state.[1][2] -

Thermodynamic Product (N1-isomer): More stable.[1][2] At elevated temperatures (

C), the N4-isomer can revert or rearrange to the N1-isomer.[1][2] -

Implication: Running the reaction too cold results in high impurities of the biologically inactive N4-isomer.[1][2]

Chemoselectivity (The C2/C4 Risk)[2]

-

C2-F/Cl: Highly activated by the ortho-carbonyl (–CHO) group via inductive (

) and mesomeric ( -

C4-Cl: Less activated (meta to the activating carbonyl).[1][2] Reacts only at high energy (

C).[2] -

Implication: Exceeding

C risks "over-cooking" the molecule, leading to bis-triazole substitution (displacing both halogens).[2]

Module 2: Visualizing the Pathway

The following diagram illustrates the divergence points controlled by thermal energy.

Figure 1: Reaction pathway showing the thermal dependence of product distribution. Note the kinetic trap at low temperatures and degradation risk at high temperatures.[1][2]

Module 3: Troubleshooting Guide (Q&A)

Q1: My LC-MS shows a mass peak of M+67 relative to the product. What happened?

Diagnosis: You have formed the Bis-triazole impurity.[1][2]

Cause: The reaction temperature was too high (

-

Reduce temperature to 90–100^\circ C .

-

Switch starting material from 2,4-dichlorobenzaldehyde to 2-fluoro-4-chlorobenzaldehyde .[1][2] The C-F bond reacts significantly faster at lower temperatures, widening the safety window between the desired C2 reaction and the undesired C4 reaction.[1][2]

Q2: The reaction is stuck at 60% conversion, and adding more base doesn't help.

Diagnosis: Water contamination (Solvation Shell Effect).

Cause:

-

Add activated 3Å Molecular Sieves to the reaction vessel.

-

Do not increase temperature to compensate; this will only increase impurities.[2]

Q3: I see two peaks with the same mass (isomers). How do I favor the correct one?

Diagnosis: N1 vs. N4 Regioisomerism.

Cause: Temperature is likely too low (

-

Heat the reaction to 100–110^\circ C for 1–2 hours at the end of the reaction. This thermal energy allows the reversible N4-adduct to dissociate and re-attack at the thermodynamically preferred N1 position.[1][2]

Module 4: The "Golden Batch" Protocol

This optimized protocol balances kinetics and thermodynamics to maximize the N1-isomer while preserving the 4-chloro substituent.[2]

| Parameter | Specification | Rationale |

| Substrate | 2-Fluoro-4-chlorobenzaldehyde | Fluorine is a better leaving group than Chlorine for |

| Reagent | 1,2,4-Triazole (1.1 eq) | Slight excess ensures full conversion.[1][2] |

| Base | Granular, anhydrous.[1][2] Avoid NaH for safety unless necessary; Carbonate is sufficient for Fluorine displacement.[1][2] | |

| Solvent | DMF or DMSO (Anhydrous) | High dielectric constant stabilizes the polar transition state.[1][2] |

| Temperature | 95^\circ C ± 5^\circ C | The "Goldilocks" zone: High enough for N1 selectivity, low enough to save the 4-Cl.[2] |

| Time | 4–6 Hours | Monitor by HPLC. Stop when SM < 2%.[1][2] |

Step-by-Step Workflow

-

Charge: To a dry flask under

, add 2-fluoro-4-chlorobenzaldehyde (1.0 eq) and 1,2,4-triazole (1.1 eq) in anhydrous DMF (5 vol). -

Activation: Add

(1.5 eq). Note: Exotherm possible.[2] -

Ramp: Heat to 95^\circ C . Do not overshoot 110^\circ C.

-

Monitor: Check HPLC at 2 hours.

-

If N4-isomer > 10%: Increase T to 105^\circ C for 1 hour.

-

If Bis-impurity > 2%: Cool immediately to 80^\circ C.[2]

-

-

Quench: Pour mixture into ice water (10 vol). The product should precipitate.[2]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove trace isomers.[2]

Module 5: Decision Tree for Process Deviations

Use this logic flow to correct live experiments.

Figure 2: Decision logic for in-process controls (IPC). Prioritize stopping "Bis" formation over full conversion.

References

-

European Journal of Medicinal Chemistry. (1992). Synthesis and antifungal activity of 1,2,4-triazoles.[1][2][3][4] (Establishes the baseline for SnAr of triazoles on halogenated benzenes). [1][2]

-

ChemicalBook. (2023).[1][2] Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[2][5] (Provides the general protocol for para-substitution, serving as the kinetic baseline for the ortho-analog).

-

Organic Chemistry Portal.

).[1][2] (Mechanistic grounding for the activating effect of the ortho-formyl group).

Sources

Minimizing degradation of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde during storage

Welcome to the technical support resource for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (CTB). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes, generating misleading data, and resulting in significant loss of time and resources. This document provides in-depth troubleshooting advice and validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde during storage?

A1: The primary and most common degradation pathway is the oxidation of the aldehyde functional group . Aromatic aldehydes are highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process converts the aldehyde (-CHO) into the corresponding carboxylic acid (-COOH), forming 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. This oxidation can occur even at room temperature and is accelerated by exposure to light and heat.[2][3]

Q2: My compound has developed a slight yellowish or off-white color. Is this a sign of degradation?

A2: Yes, a change in appearance, such as discoloration or the formation of a precipitate, can be an indicator of degradation.[1] While the pure compound is typically a light-colored crystalline powder, the formation of oxidation products or polymers can alter its appearance.[4][5] However, visual inspection is not a substitute for analytical confirmation. If you observe a change in appearance, we strongly recommend performing a purity analysis via HPLC.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: Proper storage is the most critical factor in preserving the compound's integrity.[1][6] The recommendations vary based on the intended duration of storage.

| Storage Condition | Temperature | Atmosphere | Light Condition | Container Type |

| Short-Term (< 3 months) | 2–8 °C (Refrigerated)[5] | Standard Atmosphere | Dark (Amber Vial)[7] | Tightly Sealed |

| Long-Term (> 3 months) | ≤ 4 °C[6] | Inert (Argon or Nitrogen)[6][8] | Dark (Amber Vial)[7][8] | Tightly Sealed, Septum-Capped Vial |

Causality: Low temperatures slow down the rate of all chemical reactions, including oxidation and polymerization.[3] An inert atmosphere directly prevents oxidation by removing atmospheric oxygen.[8] Protection from light is crucial as UV radiation can catalyze both oxidation and photodegradation of the triazole and aromatic rings.[3][6]

Q4: How stable is the 1,2,4-triazole ring itself to degradation?

A4: The 1,2,4-triazole ring is generally considered a stable aromatic heterocycle.[6] It is robust and resistant to hydrolysis under typical acidic or basic conditions and is also stable against metabolic degradation.[6][9][10] However, it is not completely inert. Significant degradation can occur under harsh conditions, such as high temperatures combined with strong acids or bases, or through prolonged exposure to UV light (photodegradation).[6][11] A study on the parent 1H-1,2,4-triazole showed it to be stable to hydrolysis at various pH levels for over 30 days at 25°C.[12]

Visualizing Degradation Pathways

The primary degradation mechanisms for CTB involve oxidation, hydrolysis, and photodegradation. Understanding these pathways is key to preventing them.

Caption: Troubleshooting workflow for suspected CTB degradation.

Experimental Protocols

Protocol 1: Initial Handling and Aliquoting of a New CTB Batch

This protocol is designed to minimize atmospheric exposure from the moment a new batch arrives.

Objective: To safely store and aliquot a new batch of CTB for long-term use while preserving its purity.

Materials:

-

Newly received container of CTB

-

Inert atmosphere glove box or a Schlenk line setup [8][13]* Appropriate number of pre-dried amber glass vials with PTFE-lined septum caps

-

Spatula, weighing paper/boat

-

Analytical balance (inside glove box, if possible)

-

Argon or Nitrogen gas source (high purity)

Procedure:

-

Preparation: Move the sealed primary container of CTB, vials, and all necessary tools into the antechamber of a glove box. Purge the antechamber according to the glove box operating procedure. Alternatively, prepare a clean, dry Schlenk flask setup under a positive pressure of inert gas. [14]2. Equilibration: Allow the sealed container of CTB to equilibrate to the ambient temperature inside the glove box for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Opening: Once equilibrated, carefully open the primary container under the inert atmosphere.

-

Aliquoting: Weigh the desired quantity of CTB for each aliquot (e.g., 50 mg, 100 mg) and transfer it into the pre-labeled amber vials. Working quickly but carefully minimizes any potential exposure.

-

Sealing: Tightly cap each vial with its PTFE-lined septum cap.

-

Backfilling (Optional but Recommended): If not using a glove box, use a needle attached to the inert gas line to pierce the septum, providing a gentle positive pressure. Use a second "outlet" needle to allow the air in the headspace to be displaced with inert gas. Remove the outlet needle first, then the inlet needle.

-

Storage: Immediately transfer the sealed aliquots and the main container to a designated refrigerator (2–8 °C) for storage. Ensure the storage area is dark.

Protocol 2: Routine Purity Assessment by Reverse-Phase HPLC

This method provides a reliable way to quantify the purity of CTB and detect the primary oxidation impurity.

Objective: To determine the purity of a CTB sample and identify the presence of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Instrumentation & Columns:

-

HPLC System: Standard HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents & Mobile Phase:

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure

-

Trifluoroacetic Acid (TFA): HPLC grade

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve ~10 mg of a trusted CTB reference standard in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to a final concentration of 0.1 mg/mL with acetonitrile. [15]2. Sample Preparation: Prepare the CTB sample to be tested in the same manner as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main CTB peak should be ≤ 2.0%.

-

Analysis: Inject the sample solution.

-

Data Interpretation:

-

The main peak corresponds to CTB.

-

The primary oxidation product, the carboxylic acid, will be more polar and thus will typically elute earlier than the CTB peak.

-

Calculate purity using the area percent method: Purity % = (Area of CTB Peak / Total Area of All Peaks) * 100.

-

A significant decrease in purity or the growth of the impurity peak over time indicates degradation.

-

References

- Yadav, J. S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.

-

Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2021). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Teknoscienze. (2026, January 25). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. Retrieved from [Link]

-

Thieme E-Books & E-Journals. (n.d.). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

- Cui, Y., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidati.

-

Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

- Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.

-

Wikipedia. (n.d.). Triazole. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.

-

Quora. (2017, February 5). How can you bring about the following conversions of benzaldehyde? Retrieved from [Link]

- GSC Advanced Research and Reviews. (2021, October 30).

-

Journal of the American Chemical Society. (n.d.). Hydrolysis of benzaldehyde O,S-acetals. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Retrieved from [Link]

-

SIELC. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubMed. (2019, September 15). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

-

MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 8. ossila.com [ossila.com]

- 9. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. d-nb.info [d-nb.info]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Cyclization Failures with 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Introduction: Welcome to the technical support resource for researchers utilizing 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde in cyclization reactions. This compound is a critical precursor in the synthesis of various fused heterocyclic systems, most notably triazolobenzodiazepines, a class of compounds with significant therapeutic interest.[1][2] However, the pathway from this aldehyde to the desired cyclized product can be fraught with challenges, from stalled reactions to the formation of intractable side products.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and logically devise effective solutions.

Section 1: Foundational Principles and Reaction Planning

This section addresses the fundamental aspects of the reaction to ensure your experimental setup is based on sound chemical principles.

Q1: What is the primary cyclization pathway for this aldehyde, and what is the underlying mechanism?

The most common and synthetically valuable cyclization involving 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is its conversion into a triazolobenzodiazepine scaffold. This transformation is typically a two-step, one-pot process:

-

Condensation: The aldehyde undergoes a condensation reaction with a suitable bifunctional nucleophile. A common partner is an amino-hydrazine or a related derivative, which attacks the electrophilic carbonyl carbon to form a hydrazone intermediate. This step is often catalyzed by acid.

-

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack to form the seven-membered diazepine ring. This step is the core cyclization and is typically promoted by heat and an acid catalyst, often with the azeotropic removal of water to drive the reaction to completion.[3][4]

The overall reaction mechanism can be visualized as follows:

Caption: Decision tree for troubleshooting a stalled initial reaction.

Q4: I can see a new spot on TLC that I believe is the hydrazone intermediate, but it refuses to convert to the final cyclized product. How can I facilitate the ring-closing step?

This common scenario indicates that the initial condensation has worked, but the intramolecular cyclization is the rate-limiting step. This is often an issue of activation energy or unfavorable thermodynamics.

Potential Causes & Recommended Solutions:

-

Insufficient Temperature: The intramolecular cyclization to form a seven-membered ring has a significant activation energy barrier.

-

Solution: This is the most common solution. Increase the reaction temperature to the reflux point of your solvent. If you are already at reflux, a higher boiling point solvent may be required.

-

-

Catalyst Deactivation: Over a long reaction time, the acid catalyst may degrade or be neutralized by trace impurities.

-

Solution: Add a second, small portion of the acid catalyst after the intermediate has formed to re-initiate the cyclization.

-

-

Solvent Effects: The choice of solvent can influence the conformation of the intermediate, making it either easier or harder for the reactive ends to come together for cyclization.

-

Solution: Screen different solvents. While toluene is common for water removal, a more polar aprotic solvent like DMF or DMSO can sometimes facilitate cyclization, although water removal is more difficult. [5][6] Table 1: Comparison of Typical Reaction Conditions for Triazolobenzodiazepine Cyclization

-

| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations & References |

| p-Toluenesulfonic Acid (PTSA) | Toluene | 110-115 (Reflux) | 10-12 | Excellent for azeotropic water removal. The industry standard for many similar cyclizations. [3][4] |

| p-Toluenesulfonic Acid (PTSA) | DMF | 120-150 | 1-4 | Higher temperatures can accelerate difficult cyclizations but may increase side product formation. [7] |

| Acetic Acid (AcOH) | Acetonitrile | 80-90 | 24 | Milder conditions, but may require longer reaction times and may not be sufficient for sterically hindered substrates. [8] |

| Lewis Acids (e.g., ZnCl₂, TiCl₄) | Dichloromethane (DCM) | 0 - RT | 2-8 | Can offer different reactivity profiles, but are sensitive to moisture and require strictly anhydrous conditions. |